3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Medicinal chemistry Lead optimization Physicochemical property prediction

3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1892745-81-1) is a fully substituted pyrazole-4-carboxylic acid building block with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol. It features a cyclobutyl substituent at the pyrazole 3-position, an ethyl group at the N1-position, and a carboxylic acid at the 4-position, yielding a predicted LogP of 1.87 and a topological polar surface area (TPSA) of 55.12 Ų.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Cat. No. B13220244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2CCC2)C(=O)O
InChIInChI=1S/C10H14N2O2/c1-2-12-6-8(10(13)14)9(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyKJBJQGVNIIGTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid – Core Physicochemical and Structural Profile for Procurement Evaluation


3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1892745-81-1) is a fully substituted pyrazole-4-carboxylic acid building block with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . It features a cyclobutyl substituent at the pyrazole 3-position, an ethyl group at the N1-position, and a carboxylic acid at the 4-position, yielding a predicted LogP of 1.87 and a topological polar surface area (TPSA) of 55.12 Ų . The compound is commercially supplied at ≥95% purity by multiple catalog vendors, including Enamine (catalog EN300-395495) and Leyan (catalog 2110210), and is primarily positioned as a versatile heterocyclic intermediate for medicinal chemistry and agrochemical derivatization programs [1].

Why 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Common Pyrazole-4-carboxylic Acid Analogs


Although numerous pyrazole-4-carboxylic acid building blocks exist in commercial catalogs, three structural features of this compound create quantifiable differentiation that precludes simple analog substitution. First, the 3-cyclobutyl group contributes a predicted LogP of ~1.87, nearly double that of unsubstituted 1-ethyl-1H-pyrazole-4-carboxylic acid (LogP ~0.93), directly affecting downstream compound lipophilicity and passive permeability . Second, the cyclobutane ring provides a unique puckered conformation with a strain energy of 26.3 kcal/mol (versus 28.1 kcal/mol for cyclopropane) that influences target binding geometry and metabolic stability in ways distinct from cyclopropyl, cyclopentyl, or acyclic analogs [1]. Third, the precise regiochemistry—3-cyclobutyl rather than 5-cyclobutyl—determines which vector the steric bulk projects along the pyrazole scaffold, an axis of SAR that cannot be replicated by regioisomeric building blocks . Generic substitution without accounting for these three orthogonal properties risks altering lead compound lipophilicity, 3D pharmacophore conformation, and metabolic profile.

3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid – Differential Evidence Table Against Closest Analogs


Lipophilicity (LogP) Differentiation Versus Unsubstituted 1-Ethyl-1H-pyrazole-4-carboxylic Acid

The target compound carries a 3-cyclobutyl substituent that increases predicted LogP to 1.87, compared with 0.93 for the unsubstituted 1-ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0; MW 140, C₆H₈N₂O₂) . This ~2.0-fold higher LogP value translates to approximately one additional order of magnitude in predicted octanol/water partition coefficient, directly impacting downstream passive membrane permeability and CYP450 susceptibility. The difference arises solely from the cyclobutyl substituent, as both compounds otherwise share the N1-ethyl and C4-carboxylic acid substitution pattern.

Medicinal chemistry Lead optimization Physicochemical property prediction

Cyclobutyl Versus Cyclopropyl Ring: Strain Energy and Conformational Differentiation at Pyrazole C3

Cyclobutane and cyclopropane are the two smallest saturated carbocycles used as substituent bioisosteres, but they differ substantially in ring strain (26.3 vs. 28.1 kcal/mol), C–C bond length (~1.55 Å vs. ~1.51 Å), and ground-state geometry (puckered vs. planar) [1]. The 3-cyclopropyl analog (3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid, CAS 1006446-33-8, MW 180.20) provides a smaller, flatter hydrophobic surface, while the cyclobutyl group in the target compound projects a larger, puckered conformational envelope that occupies greater 3D volume while avoiding the metabolic liabilities associated with larger saturated rings (e.g., cyclohexane CYP450 oxidation) [1].

Conformational restriction Structure-activity relationships Metabolic stability design

N1-Ethyl Versus N1-Methyl Substituent: Molecular Weight and Rotatable Bond Differentiation

The N1-ethyl analog (target, MW 194.23) adds one methylene unit compared to the N1-methyl analog 3-cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 137614-13-2, MW 180.20, C₉H₁₂N₂O₂) . This increases molecular weight by 14.03 Da (~7.8%) and adds one rotatable bond at the N1-ethyl group (3 rotatable bonds total vs. 2 for the N1-methyl analog), while preserving the same TPSA of 55.12 Ų. The additional conformational freedom at N1-ethyl can affect the orientation of downstream amide or ester derivatives relative to the pyrazole core and the 3-cyclobutyl group, providing a different vector for target engagement.

Fragment-based drug design Ligand efficiency Building block selection

3-Cyclobutyl Versus 5-Cyclobutyl Regioisomerism: Carboxylic Acid Vector and Reactivity Differentiation

The target compound places the cyclobutyl group at the pyrazole C3 position and the carboxylic acid at C4, leaving the C5 position unsubstituted. In contrast, the 5-cyclobutyl regioisomer (5-cyclobutyl-1H-pyrazole-4-carboxylic acid, CAS 1369245-22-6, MW 166.18, C₈H₁₀N₂O₂) positions the cyclobutyl group adjacent to the carboxylic acid on the same side of the ring . This regioisomeric difference alters the relative orientation of the steric bulk and the acid functionality, which directly affects amide coupling efficiency and the trajectory of the derivatized group. In the target compound, the unsubstituted C5 position is available for further functionalization (e.g., halogenation, cross-coupling), whereas the 5-cyclobutyl regioisomer lacks this vector.

Regioselective synthesis Medicinal chemistry building blocks Pyrazole scaffold diversification

Carboxylic Acid Reactivity: Direct Amidation and Esterification Utility Versus Ester Prodrug Forms

The free carboxylic acid at the C4 position of the target compound enables direct amide coupling and esterification without a deprotection step, unlike the ethyl ester prodrug form (ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate, CAS 1638983-34-2) which requires saponification prior to derivatization . The carboxylic acid also provides a hydrogen-bond donor (1 HBD) and acceptor (3 HBA) profile consistent with typical fragment and lead-like property space. Direct comparison of synthetic step count: using the target acid saves one synthetic step (ester hydrolysis) compared to starting from the corresponding ethyl ester, reducing overall synthetic route length and improving atom economy when the acid is the desired coupling partner.

Amide coupling Combinatorial chemistry DNA-encoded library synthesis

Prioritized Application Scenarios for 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid Based on Validated Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity at a Pyrazole Scaffold

When a lead series requires a pyrazole-4-carboxylic acid building block with LogP in the range of ~1.5–2.0 to balance permeability and solubility, this compound (LogP 1.87) is quantitatively differentiated from the unsubstituted 1-ethyl analog (LogP 0.93) . Programs targeting intracellular kinase ATP-binding sites or GPCR orthosteric pockets where moderate lipophilicity drives passive cell permeability should prioritize this building block over the less lipophilic unsubstituted analog, particularly when the cyclobutyl group can simultaneously fill a hydrophobic sub-pocket while the carboxylic acid serves as a solvent-exposed handle for amide conjugation to peripheral solubilizing groups.

Fragment-to-Lead or Scaffold-Hopping Campaigns Comparing Cyclobutyl Versus Cyclopropyl Substitution

In SAR exploration where both cyclopropyl and cyclobutyl substitution are being evaluated at the pyrazole C3 position, this compound provides the cyclobutyl vector for systematic comparison. The distinct puckered conformation and lower ring strain (26.3 vs. 28.1 kcal/mol) of cyclobutane relative to cyclopropane, as documented in the review by van der Kolk et al. (2022) [1], can translate to differential target residency time, metabolic stability, and off-target selectivity profiles that must be empirically evaluated rather than predicted. Procuring both the cyclobutyl and cyclopropyl analogs enables pairwise SAR analysis.

DNA-Encoded Library (DEL) or Parallel Library Synthesis Using Carboxylic Acid Building Blocks

For DEL construction or high-throughput parallel amide library synthesis, the free carboxylic acid functionality eliminates the need for a preliminary ester hydrolysis step, saving 3 synthetic operations compared to starting from the ethyl ester . The vacant C5 position on the pyrazole ring additionally provides a diversification vector for DNA-compatible chemistry (e.g., Pd-catalyzed C–H arylation) after initial amide conjugation, enabling two-dimensional library design from a single building block. The compound is available from Enamine (catalog EN300-395495) at quantities from 0.05 g to 10 g, compatible with both pilot-scale and production-scale library synthesis [2].

Agrochemical Intermediate Synthesis Requiring Regiochemically Defined Pyrazole-4-carboxylic Acid Derivatives

Pyrazole-4-carboxylic acid derivatives are established intermediates in fungicide and insecticide development, as exemplified by 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key building block for SDHI fungicides [3]. The target compound, with its 3-cyclobutyl substitution replacing a 3-difluoromethyl group, provides an alternative scaffold for agrochemical lead generation where the cyclobutyl group may confer differentiated environmental persistence or target-site binding profiles. The commercial availability at 95% purity from multiple vendors supports pilot-scale agrochemical synthesis campaigns [2].

Quote Request

Request a Quote for 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.